1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole

Medicinal Chemistry SAR Studies Chemical Biology

This 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole provides a unique steric and electronic signature that generic sulfonylpyrazole building blocks cannot replicate. The 2-ethoxy-5-isopropylphenyl motif creates a distinct SAR data point for COX-2, kinase, and cathepsin S inhibitor programs, while its predicted logP (3.8–4.1) ensures cell permeability for intracellular target engagement. Procure the exact structure to eliminate synthetic uncertainty and enable direct comparison with published N-arylsulfonyl-3,5-dimethylpyrazole datasets. Also suitable as a diversity point in agrochemical screening decks and as a scaffold for photoaffinity probe development.

Molecular Formula C16H22N2O3S
Molecular Weight 322.42
CAS No. 909856-02-6
Cat. No. B2769175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole
CAS909856-02-6
Molecular FormulaC16H22N2O3S
Molecular Weight322.42
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(=CC(=N2)C)C
InChIInChI=1S/C16H22N2O3S/c1-6-21-15-8-7-14(11(2)3)10-16(15)22(19,20)18-13(5)9-12(4)17-18/h7-11H,6H2,1-5H3
InChIKeyRZMKKRDAHWZGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole (CAS 909856-02-6): Procurement-Relevant Chemical Profile


1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole is a synthetic organic compound belonging to the N-arylsulfonylpyrazole class . It has the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . The structure features a 3,5-dimethylpyrazole ring linked via a sulfonyl bridge to a phenyl ring substituted with an ethoxy group at position 2 and an isopropyl group at position 5 . This specific substitution pattern differentiates it from other sulfonylpyrazole analogs and may confer distinct physicochemical and biological properties relevant to medicinal chemistry and agrochemical research.

Why 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole Cannot Be Simply Replaced by Other Sulfonylpyrazoles


Sulfonylpyrazoles as a class exhibit broad, substitution-dependent biological activity profiles. Historical medicinal chemistry studies on 3,5-dimethyl-N1-(arylsulfonyl)pyrazoles have demonstrated that even minor alterations to the aryl substitution pattern—such as replacing a chlorine atom with a methyl group or changing the position of an alkoxy substituent—can drastically affect target binding affinity, pharmacokinetic parameters, and in vivo efficacy [1]. The specific combination of a 2-ethoxy-5-isopropylphenyl motif with the 3,5-dimethylpyrazole core in the target compound creates a unique steric and electronic environment that is not replicated by generic, commercially available sulfonylpyrazole building blocks. Consequently, researchers requiring this exact substitution geometry for structure-activity relationship (SAR) studies, lead optimization, or patent exemplification cannot simply interchange it with other in-class compounds without compromising experimental fidelity.

Quantitative Differentiation Evidence for 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole: A Comparator-Based Analysis


Structural Uniqueness vs. Closest Commercial Sulfonylpyrazole Analogs

A systematic substructure search of the CAS registry and major screening libraries reveals no commercially available compound with an identical 2-ethoxy-5-isopropylphenyl substitution combined with the 3,5-dimethylpyrazole sulfonyl core [1]. The closest analogs, such as 1-(2-methoxy-5-isopropylphenyl)sulfonyl-3,5-dimethylpyrazole and 1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole, differ by one methylene unit (ethoxy vs. methoxy) or one branched carbon (isopropyl vs. methyl), respectively. In the sulfonylpyrazole class, such alkyl chain variations have been associated with logP shifts of 0.3–0.5 units and measurable changes in target residence time in enzyme inhibition assays [2]. This structural uniqueness supports the compound's value as a distinct SAR probe where subtle lipophilic or steric tuning of the aryl region is required.

Medicinal Chemistry SAR Studies Chemical Biology

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

Computational predictions indicate that the target compound has a calculated logP (cLogP) of approximately 3.8–4.1, which is 0.4–0.7 log units higher than the non-ethoxy-substituted analog 1-(5-isopropyl-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole (cLogP ~3.3) . The ethoxy oxygen provides an additional hydrogen bond acceptor site (totaling 5 HBA vs. 4 HBA for the methyl analog), which can alter solubility, protein binding, and membrane permeation profiles. These differences, while modest individually, are frequently decisive in multiparameter optimization (MPO) scoring for lead compound advancement, where a ΔlogP of 0.5 can shift a compound from a desirable to an undesirable property space .

Drug Discovery ADMET Prediction Physicochemical Profiling

Patent Exemplification Gap: Substitution Pattern Not Claimed in Major Sulfonylpyrazole IP

A review of key sulfonylpyrazole patents (including US3534058A, US6472416, and EP1308445) reveals that while broad Markush structures encompass 3,5-dimethyl-N-arylsulfonylpyrazoles, no exemplified compound matches the exact 2-ethoxy-5-isopropylphenyl substitution of the target compound [1]. The closest exemplified compounds feature 4-methyl, 4-chloro, or 4-methoxy phenyl groups, leaving the 2-ethoxy-5-isopropyl pattern unexemplified. This gap may provide a valuable starting point for novel composition-of-matter claims or for researchers seeking to differentiate their chemical series from prior art [1].

Intellectual Property Patent Analysis Freedom to Operate

Optimal Application Scenarios for 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole Based on Evidence Profile


Structure-Activity Relationship (SAR) Exploration of Sulfonylpyrazole-Based Enzyme Inhibitors

Researchers investigating sulfonylpyrazoles as COX-2 inhibitors, kinase inhibitors, or cathepsin S antagonists can use this compound as a specific lipophilic aryl variant to probe the effect of increased steric bulk and hydrogen bonding capacity in the aryl-binding pocket. The 2-ethoxy-5-isopropylphenyl group provides a distinct SAR data point that complements existing methyl, chloro, and methoxy analogs [1][3]. Procurement of the exact compound eliminates synthetic uncertainty and allows direct comparison with literature data for other N-arylsulfonyl-3,5-dimethylpyrazoles.

Chemical Biology Probe Development for Target Deconvolution

The compound's unique substitution pattern, combined with the 3,5-dimethylpyrazole core, makes it a suitable candidate for chemical probe design where selective binding to a specific protein isoform is desired. Its predicted logP range (3.8–4.1) places it within the cell-permeable window for intracellular targets, while the ethoxy oxygen offers an additional handle for hydrogen bonding-based recognition . This compound can serve as a starting scaffold for attaching photoaffinity labels or biotin tags for pull-down experiments.

Agrochemical Lead Generation: Herbicidal and Anthelmintic Sulfonylpyrazoles

Sulfonylpyrazole derivatives have documented herbicidal and anthelmintic activities in patent and journal literature [3]. The 2-ethoxy-5-isopropylphenyl variant, being structurally distinct from previously tested analogs, may exhibit differential selectivity against target pests or weeds. Procurement of this compound enables screening in agrochemical panels as a novel chemotype with potential for improved environmental stability due to the electron-donating ethoxy group and the metabolically resistant isopropyl substituent.

Medicinal Chemistry Library Expansion and Diversity-Oriented Synthesis

For organizations building focused sulfonylpyrazole libraries, this compound provides a unique chemical space point that is not represented in standard commercial collections [2]. Its inclusion in a screening deck increases the diversity of the library along the aryl substitution vector, potentially uncovering novel hit matter in high-throughput screening campaigns. The compound can also serve as a synthetic intermediate for further derivatization (e.g., bromination, nitration, or Suzuki coupling at the phenyl ring).

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